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molecular formula C13H9NO4 B3057655 4-Phenylpyridine-2,6-dicarboxylic acid CAS No. 83463-12-1

4-Phenylpyridine-2,6-dicarboxylic acid

Cat. No. B3057655
M. Wt: 243.21 g/mol
InChI Key: VHENPTPXTMAFOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04925804

Procedure details

The product of step b is added to the t-butanol. The mixture is heated and stirred then the H2O is added and the KMnO4 is added in portions over about 30 minutes at 75° C. The mixture is refluxed for 90 minutes. The product is worked up to give crystals of the desired 4-phenyl-2,6-pyridinedicarboxylic acid. The dicarboxylic acid which results is useful in its own right in the present invention as a ligand.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:12]=[C:11]([C:13]3[O:14]C=CC=3)[N:10]=[C:9]([C:18]3[O:19]C=CC=3)[CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([OH:27])(C)(C)C.[O-][Mn](=O)(=O)=O.[K+].[OH2:34]>>[C:1]1([C:7]2[CH:8]=[C:9]([C:18]([OH:19])=[O:34])[N:10]=[C:11]([C:13]([OH:14])=[O:27])[CH:12]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3|

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC(=NC(=C1)C=1OC=CC1)C=1OC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 90 minutes
Duration
90 min

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC(=NC(=C1)C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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